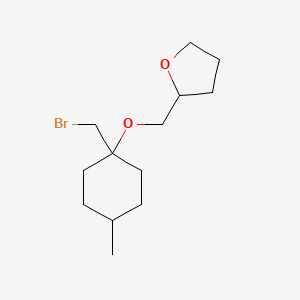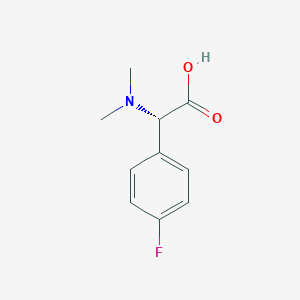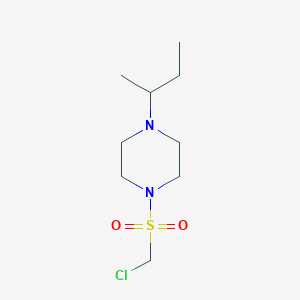
3-Fluoromethanesulfonylpiperidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoromethanesulfonylpiperidinehydrochloride is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoromethanesulfonylpiperidinehydrochloride typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include the presence of a base and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for fluorinated piperidine derivatives often involve multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by fluorination and subsequent purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoromethanesulfonylpiperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted piperidine compounds .
Scientific Research Applications
3-Fluoromethanesulfonylpiperidinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoromethanesulfonylpiperidinehydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar pharmacokinetic properties.
Trifluoromethylpyridine: A compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Uniqueness
3-Fluoromethanesulfonylpiperidinehydrochloride is unique due to its specific fluorine substitution pattern, which can enhance its metabolic stability and membrane permeability compared to other fluorinated piperidine derivatives .
Properties
Molecular Formula |
C6H13ClFNO2S |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-(fluoromethylsulfonyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-5-11(9,10)6-2-1-3-8-4-6;/h6,8H,1-5H2;1H |
InChI Key |
XBTABARHETYCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


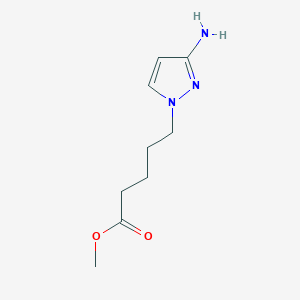

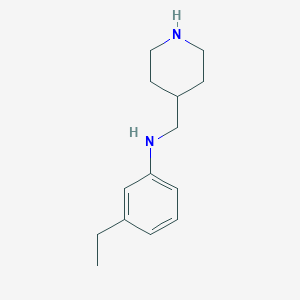
![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
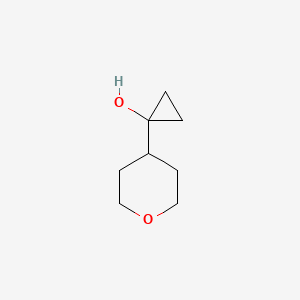
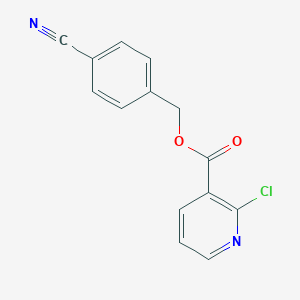


![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
